アルベレスタット
概要
説明
Avelestat is a novel, oral small molecule designed to inhibit neutrophil elastase, a key enzyme involved in the destruction of lung tissue. It has been investigated for its potential in treating conditions such as alpha-1 antitrypsin deficiency-associated lung disease and bronchiolitis obliterans syndrome .
科学的研究の応用
Avelestat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential treatment for conditions like alpha-1 antitrypsin deficiency-associated lung disease and bronchiolitis obliterans syndrome.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
作用機序
アベラスタットは、肺組織のエラスチンを分解するプロテアーゼ酵素である好中球エラスターゼを阻害することにより効果を発揮します。この酵素を阻害することで、アベラスタットは肺組織の破壊を防ぎ、炎症を軽減するのに役立ちます。 関連する分子標的と経路には、エラスチン分解の阻害と炎症反応の調節が含まれます .
生化学分析
Biochemical Properties
Alvelestat functions as a selective inhibitor of neutrophil elastase, an enzyme involved in the breakdown of elastin and other extracellular matrix components. Neutrophil elastase is released by activated neutrophils during inflammation and contributes to tissue damage in various inflammatory diseases. Alvelestat binds to the active site of neutrophil elastase, preventing it from degrading elastin and other substrates. This inhibition helps to protect lung tissue from excessive damage caused by chronic inflammation .
Cellular Effects
Alvelestat has been shown to influence various cellular processes, particularly in the context of inflammatory lung diseases. By inhibiting neutrophil elastase, Alvelestat reduces the degradation of elastin and other extracellular matrix proteins, thereby preserving the structural integrity of lung tissue. This inhibition also leads to a decrease in the release of pro-inflammatory cytokines and chemokines, which are involved in the recruitment and activation of additional immune cells. Consequently, Alvelestat helps to mitigate the inflammatory response and reduce tissue damage .
Molecular Mechanism
The molecular mechanism of Alvelestat involves its binding to the active site of neutrophil elastase, thereby inhibiting its enzymatic activity. This binding prevents neutrophil elastase from cleaving its substrates, such as elastin, collagen, and other extracellular matrix proteins. By inhibiting neutrophil elastase, Alvelestat reduces the degradation of these structural proteins, which helps to maintain the integrity of lung tissue. Additionally, the inhibition of neutrophil elastase by Alvelestat leads to a decrease in the release of pro-inflammatory mediators, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alvelestat have been observed over various time periods. Studies have shown that Alvelestat can achieve a progressive reduction in plasma desmosine levels, a biomarker of elastin degradation, over an 8-week period. This reduction indicates a sustained inhibition of neutrophil elastase activity. Furthermore, Alvelestat has demonstrated stability and efficacy over extended treatment periods, with patients showing improved or stable lung function over several months of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Alvelestat have been studied at different dosages. Alvelestat has been administered orally at doses ranging from 60 mg to 240 mg twice daily. The studies have shown that Alvelestat is well-tolerated at these doses, with no significant adverse effects observed. Higher doses of Alvelestat have been associated with greater inhibition of neutrophil elastase activity and more pronounced reductions in biomarkers of elastin degradation. No toxic or adverse effects have been reported at these higher doses .
Metabolic Pathways
Alvelestat is metabolized primarily in the liver, where it undergoes biotransformation by various cytochrome P450 enzymes. The metabolites of Alvelestat are then excreted primarily through the urine. The metabolic pathways of Alvelestat involve oxidation, reduction, and conjugation reactions, which help to convert the parent compound into more water-soluble forms for excretion. The inhibition of neutrophil elastase by Alvelestat does not appear to significantly affect metabolic flux or metabolite levels .
Transport and Distribution
Alvelestat is absorbed into the bloodstream following oral administration and is distributed throughout the body. It is transported across cell membranes by passive diffusion and is not known to interact with specific transporters or binding proteins. Once inside the cells, Alvelestat is distributed to various tissues, including the lungs, where it exerts its inhibitory effects on neutrophil elastase. The distribution of Alvelestat within tissues is influenced by its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of Alvelestat is primarily within the cytoplasm, where it interacts with neutrophil elastase. Alvelestat does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it inhibits neutrophil elastase and prevents the degradation of extracellular matrix proteins .
準備方法
アベラスタットの合成経路と反応条件は、いくつかの段階を伴います工業生産方法は、高純度と収率を確保するように設計されており、多くの場合、同位体希釈液体クロマトグラフィータンデム質量分析法などの高度な技術が用いられます .
化学反応の分析
アベラスタットは、以下のを含むさまざまな種類の化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: ある官能基が別の官能基に置き換わることを伴います。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。 これらの反応から生成される主要な生成物は、官能基が修飾されたアベラスタット誘導体です .
4. 科学研究への応用
アベラスタットは、以下を含む幅広い科学研究への応用を持っています。
化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。
生物学: 免疫応答と炎症の調節における役割が調査されています。
医学: α1アンチトリプシン欠損症関連肺疾患や閉塞性細気管支炎症候群などの疾患の潜在的な治療法として研究されています。
類似化合物との比較
アベラスタットは、好中球エラスターゼの特異的な阻害により、他の類似化合物とは異なります。類似の化合物には以下が含まれます。
シベラスタット: 別の好中球エラスターゼ阻害剤ですが、薬物動態が異なります。
エラフィン: 好中球エラスターゼの天然の阻害剤であり、その抗炎症特性のために研究で使用されています。
AZD9668: アベラスタットと類似の構造を持つ化合物ですが、薬理学的効果が異なります
アベラスタットは、その経口バイオアベイラビリティと好中球エラスターゼの特異的な標的化により、治療用途に有望な候補となっています。
生物活性
Alvelestat, also known as MPH-966, is an investigational oral small molecule designed to inhibit neutrophil elastase (NE), a serine protease implicated in various inflammatory and degenerative diseases, particularly those affecting the lungs. This compound has garnered attention for its potential therapeutic applications in conditions such as alpha-1 antitrypsin deficiency (AATD) and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of alvelestat, supported by data tables, case studies, and detailed research findings.
Neutrophil elastase plays a critical role in tissue damage during inflammatory responses. In conditions like AATD, where there is insufficient alpha-1 antitrypsin (AAT) to inhibit NE, excessive NE activity leads to lung tissue destruction. Alvelestat functions as a selective and reversible inhibitor of NE, aiming to mitigate this destructive process.
In Vitro Studies
In vitro studies have demonstrated that alvelestat effectively inhibits NE with an IC50 value of 0.65 nanomolar. This potency indicates its potential for significant clinical efficacy in reducing NE-mediated tissue damage .
In Vivo Studies
A study involving a mouse model of calcific aortic valve disease (CAVD) showed that treatment with alvelestat significantly reduced NE activity and improved cardiac function. Specifically, a dose of 3 mg/kg administered weekly resulted in decreased valve thickening and reduced expression of inflammatory markers .
Phase 2 ASTRAEUS Trial
The ASTRAEUS trial was a pivotal phase 2 study assessing the efficacy and safety of alvelestat in patients with AATD-associated lung disease. The trial enrolled 99 patients across multiple sites in the US and Europe. Key findings from this trial include:
- Biomarker Reductions : Alvelestat treatment led to statistically significant reductions in blood neutrophil elastase activity (up to 90%), Aα-val 360, and desmosine levels compared to placebo .
- Patient-Reported Outcomes : Post hoc analyses indicated that reductions in biomarkers correlated with improvements in the St. George’s Respiratory Questionnaire (SGRQ) scores, suggesting enhanced patient-reported outcomes alongside biochemical improvements .
Biomarker | Alvelestat High Dose (240 mg) | Placebo | p-value |
---|---|---|---|
Neutrophil Elastase | 90% reduction | Baseline | <0.001 |
Aα-val 360 | Significant decrease | No change | <0.01 |
Desmosine | Significant decrease | No change | <0.01 |
Case Studies
- Alpha-1 Antitrypsin Deficiency : One notable case involved a patient with severe AATD who exhibited significant clinical improvement following treatment with alvelestat. The patient showed marked reductions in lung inflammation markers and improved lung function metrics over the treatment period .
- Bronchiolitis Obliterans Syndrome : Interim results from an investigator-sponsored study on alvelestat for bronchiolitis obliterans syndrome showed progressive reductions in plasma desmosine levels and improved lung function in treated patients .
Safety Profile
Alvelestat has been generally well-tolerated across clinical trials, with no significant safety signals reported. Adverse events were comparable between treatment and placebo groups, indicating a favorable safety profile for long-term use in chronic conditions .
特性
IUPAC Name |
6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZWEGMKJBHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233875 | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848141-11-7 | |
Record name | Alvelestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvelestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11863 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: How does Alvelestat interact with its target and what are its downstream effects?
A1: Alvelestat acts as a selective inhibitor of neutrophil elastase (NE) [, , , , , , , , ]. NE is an enzyme released by neutrophils that plays a crucial role in inflammation and tissue remodeling. By inhibiting NE, Alvelestat aims to reduce inflammation and prevent tissue damage [, , ]. This mechanism is particularly relevant in conditions like Bronchiolitis Obliterans Syndrome (BOS) [, ], Alpha-1 Antitrypsin Deficiency (AATD) [, , , , , , ], and acute lung injury/acute respiratory distress syndrome (ALI/ARDS) [], where excessive NE activity contributes to disease progression.
Q2: Can you elaborate on the role of Alvelestat in treating BOS and the scientific evidence supporting its potential?
A2: BOS following hematopoietic cell transplantation often involves airway neutrophilia [, ]. This influx of neutrophils leads to increased NE activity, which is believed to contribute to inflammation and lung tissue damage, ultimately worsening BOS. Alvelestat, by inhibiting NE, aims to interrupt this damaging cycle. A Phase 1 study at the National Cancer Institute (NCT02669251) investigated Alvelestat in BOS patients [, ]. The study demonstrated that Alvelestat was well-tolerated and showed signs of stabilizing the disease in some patients [, ]. This research suggests that further exploration of Alvelestat as a potential treatment for BOS, particularly at earlier disease stages and with longer treatment durations, is warranted.
Q3: How does Alvelestat impact islet transplantation and what research supports its use in this context?
A3: During pancreas procurement, preservation, and islet isolation for transplantation, cellular and non-cellular components are damaged, leading to the activation of neutrophils []. This process can significantly impair islet survival and graft function. A study investigating the effects of Alvelestat on porcine islet isolation and transplantation found that preserving pancreases with Alvelestat significantly improved islet yield and function post-transplantation in a diabetic mouse model []. These findings suggest that Alvelestat could be a promising strategy for enhancing islet transplantation outcomes.
Q4: What is the role of neutrophil extracellular traps (NETs) in acute lung injury, and how does Alvelestat target this process?
A4: NETs, released by neutrophils, are involved in the pathogenesis of acid aspiration-induced ALI/ARDS []. They contribute to tissue damage and systemic inflammation, exacerbating lung injury. Research shows that Alvelestat, through its NE inhibitory activity, significantly attenuates the severity of ARDS in a mouse model of acid aspiration []. These findings suggest that targeting NETs through Alvelestat could be a potential therapeutic strategy for managing ALI/ARDS.
Q5: What is known about the structure of Alvelestat?
A5: While the provided abstracts do not detail Alvelestat's specific molecular formula, weight, or spectroscopic data, they consistently identify it as a selective inhibitor of NE [, , , , , , , , ]. It's worth noting that detailed structural information is often proprietary and may not be fully disclosed in research abstracts.
Q6: Have there been any studies examining the relationship between Alvelestat's structure and its activity?
A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Alvelestat. SAR studies are crucial for understanding how modifications to a compound's structure affect its activity, potency, and selectivity, ultimately guiding drug development and optimization.
Q7: What are the known biomarkers used in conjunction with Alvelestat treatment, and how do they assist in monitoring its efficacy?
A7: Studies exploring Alvelestat's efficacy have utilized various biomarkers to assess treatment response and disease progression. In the context of BOS, researchers focused on markers of NE activity and inflammation in blood and sputum samples []. Additionally, lung function tests, including FEV1 measurements, were employed to monitor disease stability and potential improvement [].
In AATD studies, desmosine, a marker of elastin breakdown, served as a key biomarker [, , ]. Reductions in desmosine levels following Alvelestat treatment were investigated for their correlation with clinical outcomes, such as changes in quality of life measured by the St. George's Respiratory Questionnaire (SGRQ) [, , ]. These studies highlighted the potential of desmosine as a valuable biomarker for assessing Alvelestat's efficacy in AATD.
Q8: What is the current understanding of Alvelestat's pharmacokinetic properties?
A8: While the abstracts offer limited details on Alvelestat's comprehensive pharmacokinetic profile, a Phase 1 study indicated that Alvelestat exhibited linear dose-dependent pharmacokinetics []. This suggests that drug exposure increases proportionally with dose, a desirable characteristic for predictable drug behavior in the body.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。